(4-phosphonophenyl)phosphonic Acid
Overview
Description
Mechanism of Action
Target of Action
It’s known that phosphonic acids often mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Mode of Action
It’s known that phosphonic acids can form stable coordination compounds with metal ions, which can be used in catalysts and metal corrosion inhibitors .
Pharmacokinetics
It’s known that the compound is a solid at room temperature and soluble in water and organic solvents
Result of Action
Given its potential to form stable coordination compounds with metal ions, it could have a variety of effects depending on the specific context and targets .
Action Environment
The action, efficacy, and stability of 1,4-Benzenebisphosphonic acid can be influenced by various environmental factors. For instance, its solubility suggests that it could be affected by the presence of water and organic solvents . Additionally, its strong acidity could mean that pH levels impact its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-phosphonophenyl)phosphonic acid typically involves the reaction of biphenyl derivatives with phosphonic acid precursors. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid (HCl) in aqueous solution at reflux . Another method involves the McKenna procedure, which is a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (4-Phosphonophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the phosphonic acid groups to phosphine or phosphinite derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products:
Oxidation: Formation of phosphonic acid derivatives with higher oxidation states.
Reduction: Formation of phosphine or phosphinite derivatives.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
(4-Phosphonophenyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and as a component in the design of bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or pathways.
Comparison with Similar Compounds
1,4-Benzenediphosphonic Acid: Similar structure with two phosphonic acid groups attached to a benzene ring.
Biphenyl-4,4’-diphosphonic Acid: Another biphenyl derivative with phosphonic acid groups.
Uniqueness: (4-Phosphonophenyl)phosphonic acid is unique due to its biphenyl structure, which provides additional rigidity and potential for π-π interactions compared to simpler aromatic phosphonic acids. This structural feature can enhance its binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
(4-phosphonophenyl)phosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6P2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H2,7,8,9)(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDJUJAFXNIIIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1P(=O)(O)O)P(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30236754 | |
Record name | Phosphonic acid, p-phenylenedi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880-68-2 | |
Record name | Phosphonic acid, p-phenylenedi- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000880682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphonic acid, p-phenylenedi- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30236754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Phenylenediphosphonic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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